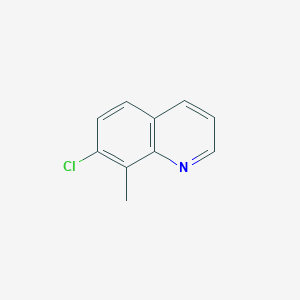

7-Chloro-8-Methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

7-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWDCLXGUJHNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517900 | |

| Record name | 7-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78941-93-2 | |

| Record name | 7-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Chloro-8-Methylquinoline (CAS: 78941-93-2)

Introduction

This compound is a substituted quinoline compound recognized primarily as a key intermediate in organic synthesis.[1][2] Its structural framework, featuring both chloro and methyl groups on the quinoline core, makes it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, including anticancer properties.[3][4] The presence of a halogen at the 7-position and a methyl group at the 8-position influences the molecule's physicochemical properties, such as lipophilicity and steric profile, which can be critical for its interaction with biological targets.[1] This document provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 78941-93-2 | [1][2][5][6] |

| Molecular Formula | C₁₀H₈ClN | [1][2][6] |

| Molecular Weight | 177.63 g/mol | [1][2][6] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 45-48 °C | [2][5] |

| Boiling Point | 277.999 °C at 760 mmHg | [2] |

| Density | 1.225 g/cm³ | [2][5] |

| Flash Point | 157.512 °C | [2] |

| Refractive Index | 1.635 | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

| Solubility | Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | [2] |

Synthesis and Experimental Protocols

The primary synthesis of this compound is achieved through a cyclization reaction. A notable patented method avoids the use of sulfuric acid, thereby reducing hazardous waste.[7]

Protocol: Synthesis via Modified Skraup Reaction

This protocol is based on a patented method for the preparation of this compound.[7] It involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.

Materials:

-

2-methyl-3-chloroaniline

-

Acrolein

-

Monobasic inorganic acid (e.g., Hydrogen Chloride)

-

Dehydrogenation reagent

-

Organic solvent

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-3-chloroaniline in an organic solvent.

-

Add the monobasic inorganic acid to the mixture. The molar ratio of the acid to the aniline is typically between 2:1 and 4:1.[7]

-

Introduce acrolein and the dehydrogenation reagent to the reaction mixture.

-

The reaction is carried out as a contact reaction. The use of an organic solvent facilitates the removal of water generated during the cyclization, which can improve the reaction's conversion rate.[7]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until completion.

-

Upon completion, the reaction mixture is worked up. This typically involves neutralization, extraction with an organic solvent, and purification of the crude product.

-

The final product, this compound, is isolated and can be further purified by techniques such as column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

While this compound is principally used as a chemical intermediate, particularly for the herbicide quinclorac, the broader class of halogenated quinolines possesses significant biological activities.[1][8]

Anticancer Potential

The quinoline core is a well-established pharmacophore in anticancer drug discovery.[3][4] The introduction of a chloro group, as in 7-chloroquinoline derivatives, has been shown to enhance cytotoxic effects against various cancer cell lines.[4] For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated potent antiproliferative activity.[9] Furthermore, studies on related compounds suggest that quinoline derivatives can inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3]

Although direct biological studies on this compound are not extensively reported, its structure serves as a valuable scaffold for developing novel therapeutic agents. The chloro and methyl groups provide handles for further chemical modification to optimize activity and selectivity.

Caption: Potential inhibition of the PI3K/Akt pathway by quinoline derivatives.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound or its derivatives, a typical evaluation cascade would involve a series of in vitro and in vivo assays.

Caption: A conceptual cascade for the biological evaluation of the compound.

This compound, CAS number 78941-93-2, is a well-characterized chemical intermediate with established physicochemical properties and synthetic routes. While its primary current application is in the agrochemical industry, its quinoline core structure suggests significant, albeit underexplored, potential in the field of drug development. The strategic placement of the chloro and methyl groups makes it an attractive starting point for the synthesis of novel compounds targeting a range of diseases, particularly cancer. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. This compound|CAS 78941-93-2|RUO [benchchem.com]

- 2. Cas 78941-93-2,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. CN111377859A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-Methylquinoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is curated for professionals in research and development, offering critical data for predicting the compound's behavior in biological systems and guiding further investigation.

Core Physicochemical Data

This compound is a substituted quinoline with the chemical formula C₁₀H₈ClN.[1][2][3] It presents as a yellow to beige solid.[1][4] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [1][2][3] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | 278 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.47 ± 0.31 | [4] |

| logP (Octanol-Water Partition Coefficient) | 3.2 | [1] |

| Flash Point | 157.5 ± 7.4 °C | [1] |

| Refractive Index | 1.635 | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | [4] |

Experimental Protocols for Property Determination

While specific experimental data for the determination of all properties of this compound are not detailed in the provided search results, the following are standard and widely accepted methodologies for ascertaining the physicochemical properties of quinoline derivatives.[5]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate, for instance, 1-2 °C per minute, especially near the anticipated melting point.[5]

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, which typically takes 24-48 hours.[5]

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, permeability, and receptor binding.

Methodology:

-

A solution of this compound with a known concentration is prepared in water or a co-solvent system if solubility is a limiting factor.

-

The solution is titrated with a standardized solution of a strong acid, such as HCl.[5]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[5]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[6]

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[5]

-

The mixture is shaken vigorously until the partitioning of the compound between the two phases reaches equilibrium.

-

The two phases are then separated.

-

The concentration of the compound in both the n-octanol and aqueous phases is quantified using an appropriate analytical method like HPLC-UV.[5]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

An In-depth Technical Guide to 7-Chloro-8-Methylquinoline: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-8-Methylquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its molecular structure, physicochemical properties, and methods for its preparation. While experimental data on the biological activity of this compound is limited in publicly available literature, this guide also explores the potential therapeutic applications and associated signaling pathways based on structurally related quinoline derivatives.

Molecular Structure and Properties

This compound is a substituted quinoline with a chlorine atom at the 7th position and a methyl group at the 8th position of the quinoline ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClN | [1][2][3] |

| Molecular Weight | 177.63 g/mol | [1] |

| CAS Number | 78941-93-2 | [1][2] |

| Appearance | Yellow to Beige Solid | [1] |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | 278 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| Canonical SMILES | CC1=C(C=CC2=C1N=CC=C2)Cl | [3] |

| InChIKey | NKWDCLXGUJHNHS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The preparation of this compound can be achieved through a cyclization reaction. One documented method involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent in an organic solvent.[4] This approach avoids the use of sulfuric acid, thereby reducing waste.[4]

A general synthetic approach, adapted from methods for structurally similar quinolines, is presented below.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-3-chloroaniline

-

Acrolein (or glycerol as a precursor)

-

Monobasic inorganic acid (e.g., HCl)

-

Dehydrogenation reagent

-

Organic solvent (e.g., a lower alcohol with 6 to 8 carbon atoms)[4]

-

Sodium hydroxide solution (for neutralization)

-

Solvent for extraction (e.g., solvent oil)

Procedure:

-

In a reaction vessel, combine 2-methyl-3-chloroaniline and the organic solvent.

-

Slowly add the monobasic inorganic acid to the mixture.

-

Add the dehydrogenation reagent.

-

Carefully add acrolein dropwise to the reaction mixture at a temperature of 145-160 °C.[4]

-

Maintain the reaction at this temperature for 4-10 hours.[4]

-

Upon completion, cool the reaction mixture and transfer it to a neutralization vessel containing water.

-

Add an extraction solvent (e.g., solvent oil) and neutralize the mixture with a sodium hydroxide solution.[2]

-

Separate the organic layer.

-

Remove the solvent from the organic layer to yield the final product, this compound.[2]

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Below is a graphical representation of a generalized synthetic workflow for halogenated quinolines.

Caption: A generalized workflow for the synthesis of halogenated quinolines.

Spectroscopic Characterization (Reference Data)

Table 2: Spectroscopic Data for 7-Chloro-2-methylquinoline (Isomer)

| Technique | Key Data Points |

| ¹H NMR | Data available from commercial suppliers and literature. |

| ¹³C NMR | Data available from commercial suppliers and literature. |

| Mass Spectrometry | Key m/z peaks observed at 177, 179, 115. |

| IR Spectroscopy | Spectra available in public databases. |

Note: The positions of substituents will significantly influence the exact chemical shifts and fragmentation patterns. This data should be used for comparative purposes only.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported. However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] The presence of a chloro group at the 7-position has been shown in some cases to enhance cytotoxic effects against cancer cell lines.[7]

Research on the closely related compound, 7-Bromo-4-chloro-8-methylquinoline , suggests that derivatives of this scaffold can act as potent inhibitors of key signaling pathways implicated in cancer progression.[5]

Potential Inhibition of Cancer-Related Signaling Pathways

Quinoline-based compounds have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5] The structural similarity of this compound to these active compounds suggests it could be a valuable starting point for the development of inhibitors targeting these pathways.

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Quinoline derivatives have been developed as EGFR inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway by quinoline derivatives.

2. VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

3. PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is common in many cancers.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Workflow for Derivatization

This compound is a versatile intermediate for the synthesis of more complex molecules. The chloro substituent can be a site for nucleophilic aromatic substitution, and the quinoline core can be further functionalized. The following workflow, adapted from protocols for 7-Bromo-4-chloro-8-methylquinoline, illustrates how this compound could be used to generate a library of derivatives for biological screening.[5]

Caption: Experimental workflow for the derivatization of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of novel therapeutic agents. While direct biological data is sparse, the extensive research on related quinoline compounds provides a strong rationale for its investigation, particularly in the field of oncology. This guide offers a foundational understanding of its chemical properties, synthesis, and potential mechanisms of action to support further research and development efforts. Researchers are encouraged to use the provided protocols as a starting point and to conduct thorough characterization and biological evaluation.

References

- 1. This compound | 78941-93-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 4. CN111377859A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Halogenated Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of halogen atoms onto this privileged structure has been shown to significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated quinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Halogenated Quinoline Derivatives

Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The nature and position of the halogen substituent, along with other structural modifications, play a crucial role in their potency and mechanism of action.

Quantitative Anticancer Activity Data

The anticancer efficacy of various halogenated quinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities of selected compounds against various cancer cell lines.

| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| HQ-1 | 7-Chloro | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| HQ-2 | 3-Bromo, 5,7-Dibromo | C6 (Glioma) | 15.4 | [2] |

| HeLa (Cervical) | 26.4 | [2] | ||

| HT29 (Colon) | 15.0 | [2] | ||

| HQ-3 | 2-Chloro, 7-Methoxy | SH-SY5Y (Neuroblastoma) | Not specified | [3] |

| Kelly (Neuroblastoma) | Not specified | [3] | ||

| HQ-4 | 4-Chloro | T47D (Breast) | Not specified (Induces apoptosis) | [4] |

| CQ-1 | Chloroquine (7-chloro...) | Various | 0.12 - 12 | [5] |

| HCQ-1 | Hydroxychloroquine | Various | 0.12 - 12 | [5] |

Mechanisms of Anticancer Action

Halogenated quinolines exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Several halogenated quinoline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[6]

Many halogenated quinolines trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades, which are central to the execution of the apoptotic process.[4]

Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Halogenated quinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated quinoline derivatives and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.[4][9]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the halogenated quinoline derivative.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

Antimicrobial Activity of Halogenated Quinoline Derivatives

Halogenated quinolines have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Halogen Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| HQ-5 | 5-Chloro, 2-substituted | Staphylococcus epidermidis (MRSE 35984) | 0.59 (µM) | [10] |

| HQ-6 | 5-Chloro, 2-substituted | Staphylococcus aureus (MRSA) | 8-32 | [11] |

| Escherichia coli | 4-32 | [11] | ||

| QS-1 | Quinolone-Sulfonamide Hybrid | Staphylococcus aureus | 9.40 (µM) | [12] |

| Streptococcus pneumoniae | 4.70 (µM) | [12] | ||

| Q-1 | 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 (µM) | [13] |

| Bacillus cereus | 0.8 (µM) | [13] | ||

| Q-2 | Rhodanine-quinoline conjugate | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [13] |

Experimental Protocols: Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent.[14][15]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Halogenated quinoline derivatives

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the halogenated quinoline derivative in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antiviral Activity of Halogenated Quinoline Derivatives

Certain halogenated quinolines have shown promise as antiviral agents, particularly against coronaviruses.

Quantitative Antiviral Activity Data

The antiviral activity is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12 | [5] |

| Hydroxychloroquine | HCoV-OC43 | HEL | Not specified (in range 0.12-12) | [5] |

| Mefloquine | Zika Virus (ZIKV) | Vero | ~4.0 (derived from Table 1) | [16] |

| E_3I (Iodinated Emodin) | HCoV-NL63 | Vero | ~1.0 (derived from Figure 6) | [17] |

| YODC-3M | SARS-CoV-2 | Vero-E6 | 18.8 | [18] |

Experimental Protocols: Antiviral Activity

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.[19][20]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Culture medium

-

Halogenated quinoline derivatives

-

Overlay medium (containing, for example, carboxymethyl cellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Treat the cells with different concentrations of the halogenated quinoline derivative, followed by infection with the virus.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective compound concentrations.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.

Conclusion

Halogenated quinoline derivatives represent a versatile and potent class of biologically active molecules with significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The data and protocols presented in this technical guide highlight the importance of continued research in this area. Further exploration of structure-activity relationships, optimization of lead compounds, and detailed mechanistic studies will be crucial in translating the promise of these compounds into clinical applications. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers embarking on the investigation of these compelling chemical entities.

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63 [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 20. benchchem.com [benchchem.com]

The 7-Chloro-8-Methylquinoline Scaffold: A Promising Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. The strategic substitution on this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, leading to a wide array of biological activities. This technical guide focuses on the 7-Chloro-8-Methylquinoline scaffold, a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. The presence of a chloro group at the 7-position and a methyl group at the 8-position offers unique electronic and steric properties, providing a versatile platform for the synthesis of diverse compound libraries.

Potential Therapeutic Applications

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant potential across several therapeutic areas. While specific data for derivatives of this compound is still emerging, the broader class of compounds provides a strong rationale for its investigation.

Anticancer Activity

The 7-chloroquinoline moiety is a key feature in several compounds with demonstrated anticancer properties. These compounds often exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] The this compound scaffold is an excellent candidate for the development of kinase inhibitors, with the 4-position being a prime site for derivatization to interact with the ATP-binding pockets of kinases like EGFR, VEGFR-2, and PI3K.[2]

Antimicrobial Activity

Quinolone and quinoline derivatives are known for their potent antibacterial and antimalarial activities. The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. The development of new derivatives is a key strategy to overcome growing drug resistance.[3] Derivatives of 8-hydroxyquinoline, a related scaffold, have shown potent antimicrobial activity against a range of bacteria, including drug-resistant strains.[4][5]

Anti-inflammatory Activity

Certain 7-chloroquinoline derivatives have exhibited promising anti-inflammatory and analgesic properties. These compounds can modulate the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[6] This suggests that the this compound scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Data Presentation: Bioactivity of Structurally Related Compounds

While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, the following tables summarize the bioactivity of structurally related 7-chloroquinoline derivatives to serve as a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50/GI50 (µM) | Reference(s) |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | CCRF-CEM, THP-1, Raji, HuT78 | 3.2 - 8.1 | [7] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | CCRF-CEM, THP-1, Raji, HuT78 | 0.4 - 1.2 | [7] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [8] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | <20.72 | [8] |

| 7-chloro-4-(phenylselanyl) quinoline analogues | - | - | [9] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HCT-8, HL-60 | Submicromolar GI50 | [10] |

| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative | CCRF-CEM | 0.55 - 2.74 | [11] |

Table 2: Antimicrobial Activity of Quinolone/Quinoline Derivatives

| Compound/Derivative Class | Organism(s) | MIC (µM) | Reference(s) |

| Dihalogenated 8-hydroxyquinolines | Neisseria gonorrhoeae | 0.08 - 0.56 | [4] |

| 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [4] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis, M. smegmatis, MRSA | 0.1 - 2.2 | [12] |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 µg/mL | [13] |

Table 3: Anti-inflammatory Activity of 7-Chloroquinoline Derivatives

| Compound/Derivative | Assay | Effect | Reference(s) |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | NO inhibition in RAW 264.7 cells | High inhibitory activity | [6] |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Carrageenan-induced paw edema (mice) | 64% inhibition of edema at 3h | [6] |

| Quinoline-related carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are based on established procedures for analogous quinoline derivatives and can be adapted for the this compound scaffold.

Synthesis of 4-Amino-7-Chloro-8-Methylquinoline Derivatives (via Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of 4-amino-7-chloro-8-methylquinoline derivatives from 4,7-dichloro-8-methylquinoline.

Materials:

-

4,7-dichloro-8-methylquinoline

-

Appropriate primary or secondary amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloro-8-methylquinoline (1 equivalent) in the chosen solvent.

-

Add the desired amine (1.1-2 equivalents).

-

If necessary, add a base (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-chloro-8-methylquinoline derivative.

Synthesis of 7-Aryl-4-Chloro-8-Methylquinoline Derivatives (via Suzuki-Miyaura Cross-Coupling)

This protocol outlines the synthesis of 7-aryl-4-chloro-8-methylquinoline derivatives from 7-bromo-4-chloro-8-methylquinoline.

Materials:

-

7-Bromo-4-chloro-8-methylquinoline

-

Appropriate arylboronic acid or arylboronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Synthesized this compound derivatives

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere and grow for 24 hours in the incubator.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using suitable software.

Mandatory Visualizations

Experimental Workflow for Derivatization

Caption: Synthetic derivatization workflow for the this compound scaffold.

Potential Anticancer Signaling Pathway Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Pivotal Role of 7-Chloro-8-Methylquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery

For Immediate Release

An In-depth Technical Guide on the Synthesis, Chemical Properties, and Application of 7-Chloro-8-Methylquinoline as a Versatile Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals.

Shanghai, China – December 25, 2025 – this compound is a significant heterocyclic compound, serving as a crucial intermediate in the synthesis of agrochemicals and holding potential as a scaffold for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and established applications, with a forward look toward its utility in medicinal chemistry.

Core Chemical Properties and Data

This compound, with the chemical formula C₁₀H₈ClN, is a solid at room temperature.[1] Its structure, featuring a quinoline core substituted with a chloro group at the 7-position and a methyl group at the 8-position, imparts unique reactivity, making it a valuable precursor in organic synthesis.[2] The presence of the chlorine atom and the methyl group influences the electronic and steric properties of the molecule, which can be strategically exploited in the design of new chemical entities.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClN | [3] |

| Molecular Weight | 177.63 g/mol | [3] |

| CAS Number | 78941-93-2 | [3] |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | 278 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Appearance | Yellow Solid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Skraup-von Miller reaction, a classic method for quinoline synthesis.[1][4] This reaction involves the cyclization of an aniline derivative with glycerol or an α,β-unsaturated aldehyde, such as acrolein, in the presence of a strong acid and an oxidizing agent.[4]

A patented method for the preparation of this compound involves the reaction of 3-chloro-2-methylaniline with glycerin in the presence of sulfuric acid and sodium iodide.[1] Another approach utilizes the direct reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.[2]

Below is a representative experimental protocol for the synthesis of this compound based on the Skraup reaction.

Experimental Protocol: Synthesis of this compound via Skraup Reaction

Materials:

-

3-Chloro-2-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Sodium Iodide (or another suitable oxidizing agent)

-

Water

-

Sodium Hydroxide solution

-

Organic solvent (e.g., solvent oil for extraction)[1]

Procedure:

-

To a reaction kettle, sequentially add water, concentrated sulfuric acid, 3-chloro-2-methylaniline, and sodium iodide.[1]

-

Heat the mixture under negative pressure.[1]

-

Slowly add glycerin to the reaction mixture.[1]

-

Maintain the reaction for a specified period, during which dehydration occurs. The generated sulfur dioxide is absorbed with a lye solution.[1]

-

Upon completion, the reaction mixture is transferred to a neutralization kettle containing water to cool down.[1]

-

An organic solvent (solvent oil) is added, and the mixture is neutralized with a sodium hydroxide solution.[1]

-

The mixture is filtered and allowed to separate.[1]

-

The organic layer is collected, and the solvent is removed to yield the crude this compound.[1]

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Role as a Chemical Intermediate in Agrochemicals

The most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).[1][5] The synthesis of quinclorac from this compound involves a two-step process: oxidation of the methyl group to a carboxylic acid, followed by chlorination at the 3-position.

Experimental Protocol: Oxidation to 7-Chloro-8-quinolinecarboxylic Acid

Materials:

-

This compound

-

N-hydroxyphthalimide (catalyst)

-

Azobisisobutyronitrile (catalyst)

-

Oxygen (oxidant)

-

Acetonitrile (solvent)[6]

Procedure:

-

In a suitable reactor, dissolve this compound, N-hydroxyphthalimide, and azobisisobutyronitrile in a solvent such as acetonitrile.[6]

-

Pressurize the reactor with oxygen.[6]

-

Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for several hours.[6]

-

After the reaction is complete, the mixture is cooled, and the solid product, 7-chloro-8-quinolinecarboxylic acid, is isolated by filtration.[6]

-

The product can be further purified by washing with a solvent like acetonitrile.[6] A yield of over 90% has been reported for this oxidation step.[6]

Caption: Synthesis of Quinclorac from this compound.

Potential in Drug Discovery and Development

While the primary industrial use of this compound is in the agrochemical sector, its quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[7][8] Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[9][10]

The this compound scaffold presents several opportunities for the synthesis of novel bioactive molecules. The chlorine atom at the 7-position can be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[7]

Kinase Inhibitors

A significant area of interest for quinoline derivatives is in the development of kinase inhibitors for cancer therapy.[11] Many FDA-approved kinase inhibitors feature a quinoline core.[11] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their enzymatic activity. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making them attractive targets for drug development.

Although specific examples of kinase inhibitors derived directly from this compound are not extensively reported in the literature, the scaffold holds potential for the design of such molecules. The 7-chloro substituent is a common feature in many bioactive quinolines, and its presence can contribute to enhanced biological activity.[10]

Caption: General signaling pathway targeted by quinoline kinase inhibitors.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the herbicide quinclorac. Its synthesis via the Skraup reaction and subsequent oxidation are established industrial processes. Beyond its application in agrochemicals, the this compound scaffold represents a promising starting point for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors for cancer therapy. Further research into the derivatization of this compound could unlock a wide range of biologically active molecules with therapeutic potential. This guide provides a foundational understanding for researchers and developers looking to leverage the chemical versatility of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound|CAS 78941-93-2|RUO [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. CN111377862A - Preparation method of quinclorac - Google Patents [patents.google.com]

- 6. CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 7-Chloro-8-Methylquinoline Derivatives: A Technical Guide

An In-depth Exploration of a Privileged Scaffold in Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Among the vast array of quinoline derivatives, those bearing a 7-chloro-8-methyl substitution pattern have emerged as a particularly promising scaffold for the development of novel drugs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-chloro-8-methylquinoline derivatives for researchers, scientists, and drug development professionals.

Synthesis Strategies

The synthetic versatility of the this compound core allows for the introduction of diverse pharmacophores, enabling the fine-tuning of biological activity. Key to this versatility is the presence of the chloro group at the 7-position and the methyl group at the 8-position, which can be chemically modified through various established synthetic methodologies. A closely related and well-documented starting material, 7-bromo-4-chloro-8-methylquinoline, provides a blueprint for the derivatization of the this compound scaffold.[3]

Two primary strategies for modifying this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] The chloro-substituent is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.[3]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr):

This protocol describes the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives, which is analogous to the potential synthesis from a 4,7-dichloro-8-methylquinoline precursor. The reaction of 4-chloroquinolines with various amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[3]

-

Materials: 7-bromo-4-chloro-8-methylquinoline, appropriate primary or secondary amine (e.g., aniline, piperidine), solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and optionally a base (e.g., potassium carbonate, triethylamine).[3]

-

Procedure:

-

Dissolve 7-bromo-4-chloro-8-methylquinoline (1 equivalent) and the desired amine (1-3 equivalents) in the chosen solvent.

-

If necessary, add a base to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-amino-7-bromo-8-methylquinoline derivative.[3]

-

General Procedure for Suzuki-Miyaura Cross-Coupling:

This protocol outlines the synthesis of 7-aryl-4-chloro-8-methylquinoline derivatives from a 7-bromo precursor, demonstrating a key C-C bond-forming reaction applicable to the 7-chloro scaffold.[3]

-

Materials: 7-bromo-4-chloro-8-methylquinoline, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), base (e.g., K2CO3, Cs2CO3), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol).[3]

-

Procedure:

-

To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.[3]

-

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Anticancer Activity

The quinoline core is a privileged scaffold in anticancer drug discovery.[3][4] Derivatives of 7-chloroquinoline have shown potent cytotoxic activity against various cancer cell lines.[5][6][7] The introduction of different substituents on the quinoline ring allows for the modulation of their anticancer potency and selectivity.

Signaling Pathways in Cancer Targeted by Quinoline Derivatives:

Quinoline-based anticancer agents often exert their effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3] Derivatives synthesized from the this compound scaffold could potentially target one or more of these pathways.

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[3]

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.[3]

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]

Quantitative Anticancer Activity Data:

The following table summarizes the anticancer activity of various 7-chloroquinoline derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 11) | HL-60 (promyelocytic leukemia) | 4.60 | [5] |

| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14) | HL-60 (promyelocytic leukemia) | - | [5] |

| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14) | MCF-7 (breast cancer) | - | [5] |

| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14) | NCI-H292 (lung cancer) | - | [5] |

| 7-chloroquinoline-triazole hybrid (Compound 2) | Antimalarial (Plasmodium falciparum) | 35.29 | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 3) | Antimalarial (Plasmodium falciparum) | 25.37 | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 3) | MCF-7 (human breast cancer) | - | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 3) | HCT-116 (colon carcinoma) | - | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 3) | HeLa (cervical carcinoma) | - | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 9) | Antimalarial (Plasmodium falciparum) | < 50 | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 9) | MCF-7 (human breast cancer) | - | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 9) | HCT-116 (colon carcinoma) | - | [6] |

| 7-chloroquinoline-triazole hybrid (Compound 9) | HeLa (cervical carcinoma) | - | [6] |

| 7-Chloroquinolinehydrazone (Compound 16) | SR (leukemia) | 0.12 | [7] |

| 7-Chloroquinolinehydrazone (Compound 23) | Various cancer cell lines | - | [7] |

Note: Some IC50 values were not explicitly stated in the source material but were described as highly active.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[8] One such derivative, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5), showed potent inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells.[8] This compound was also effective in reducing paw edema in an in vivo mouse model.[8]

The anti-inflammatory mechanism of these compounds is believed to involve the suppression of key inflammatory mediators.

Caption: Suppression of inflammatory mediators by 7-chloroquinoline derivatives.[8]

Quantitative Anti-inflammatory Activity Data:

| Compound/Derivative | Assay | Result | Reference |

| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5) | Carrageenan-induced paw edema (1h) | 34% inhibition | [8] |

| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5) | Carrageenan-induced paw edema (2h) | 50% inhibition | [8] |

| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5) | Carrageenan-induced paw edema (3h) | 64% inhibition | [8] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have long been recognized for their antimicrobial properties.[9] Specifically, 8-hydroxyquinoline and its chloro derivatives have shown potent activity against a range of bacteria and fungi.[10] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus.[11]

Quantitative Antimicrobial Activity Data:

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [11] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis | 1.56 | [11] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [11] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | [11] |

| 7-chloroquinoline-benzylamine hybrid (SA12) | Gram-positive & Gram-negative bacteria | 64-256 µg/mL | [12] |

| 7-chloroquinoline-benzylamine hybrid (SA11) | Gram-positive bacteria | 128 µg/mL | [12] |

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have been investigated for their potential neuroprotective effects, often attributed to their antioxidant and enzyme-inhibiting properties.[13] Some 8-hydroxyquinoline derivatives have been shown to act as multitarget compounds for Alzheimer's disease by chelating metal ions, inhibiting cholinesterases, and preventing β-amyloid aggregation.[14] While specific studies on this compound derivatives in neuroprotection are limited, the broader class of quinolines shows promise in this therapeutic area.[13]

Conclusion

The this compound scaffold represents a privileged and versatile core in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The demonstrated anticancer, anti-inflammatory, and antimicrobial potential of its derivatives underscores the importance of continued research and development in this area. Future studies should focus on elucidating the structure-activity relationships of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapeutic agents for a variety of diseases.

References

- 1. This compound|CAS 78941-93-2|RUO [benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Chlorinated Quinolines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines, heterocyclic aromatic compounds, represent a foundational scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] The introduction of chlorine atoms to the quinoline core significantly modulates its physicochemical properties, profoundly impacting its biological activity, metabolic stability, and pharmacokinetic profile.[2][3] Among the most critical of these properties are lipophilicity and membrane permeability. Lipophilicity governs a molecule's ability to partition between aqueous and lipid environments, a key determinant for crossing biological membranes and interacting with hydrophobic targets.[4][5][6][7] Membrane permeability, the rate at which a compound crosses a biological membrane, is directly influenced by lipophilicity and is a cornerstone of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][8]

This technical guide provides a comprehensive overview of the relationship between chlorine substitution on the quinoline scaffold and the resulting lipophilicity and membrane permeability. It summarizes quantitative data, details common experimental protocols for their measurement, and visualizes key concepts and workflows to aid researchers in the design and evaluation of novel chlorinated quinoline-based drug candidates.

The Role of Chlorine in Modulating Physicochemical Properties

The substitution of a hydrogen atom with chlorine on the quinoline ring introduces several key changes:

-

Increased Lipophilicity: Chlorine is more hydrophobic than hydrogen, and its addition generally increases the overall lipophilicity of the molecule, as measured by the partition coefficient (logP).[3] This enhancement can improve a drug's ability to penetrate lipid-rich cell membranes.

-

Altered Electronic Distribution: Chlorine is an electron-withdrawing group, which can alter the electron density across the aromatic system.[2][3] This can influence the molecule's interaction with biological targets and metabolic enzymes.

-

Enhanced Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation, potentially increasing the drug's half-life in the body.[3]

These modifications are critical in drug design, as they can be strategically employed to optimize a compound's ADME properties and overall efficacy.[9][10][11]

Quantitative Analysis of Lipophilicity and Permeability

The following tables summarize key quantitative data for representative chlorinated quinolines, primarily focusing on the widely studied antimalarial drugs, Chloroquine and Hydroxychloroquine.

Table 1: Lipophilicity of Selected Chlorinated Quinolines

| Compound | Structure | LogP / ClogP | Method | Reference |

| Chloroquine | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | 4.63 | Calculated (Hansch, C. et al.) | [12] |

| Hydroxychloroquine | 2-[--INVALID-LINK--amino]ethanol | Less lipophilic than Chloroquine | Comparative | [13] |

Note: Hydroxychloroquine is noted to be more polar and less lipophilic than Chloroquine due to the addition of a hydroxyl group, which makes it more difficult for it to diffuse across cell membranes.[13]

Table 2: Membrane Permeability of Selected Chlorinated Quinolines

| Compound | Permeability Assay | Permeability Coefficient (Papp) | Key Findings | Reference |

| Chloroquine | Molecular Dynamics Simulation (POPC membrane) | 38.2 ± 7.8 cm s⁻¹ | The neutral form is the primary permeating species. H-bonding with water and membrane headgroups is crucial. | [14][15] |

| Chloroquine & Hydroxychloroquine | ARPE-19 Cell Monolayer | - | Both compounds significantly increased the permeability of the retinal pigment epithelial layer. | [16] |

| Hydroxychloroquine | Caco-2 Cell Permeability | - | A permeability-limited lung model was developed using Caco-2 data to describe HCQ distribution. | [17] |

Core Experimental Protocols

Accurate assessment of lipophilicity and membrane permeability is crucial for drug development. The following sections detail the methodologies for two standard in vitro assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, into an acceptor compartment.[18]

A. Materials and Reagents:

-

96-well microtiter plates (donor and acceptor plates)

-

PVDF filter plates (0.45 µm pore size)

-

Lipid solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., pH 6.5 and 7.4)

-

Test compounds and reference standards (high and low permeability)

-

Analysis instrumentation (e.g., LC-MS/MS or UV-Vis plate reader)

B. Procedure:

-

Membrane Preparation: Gently add 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (typically pH 7.4) to mimic physiological conditions.

-

Donor Plate Preparation: Prepare solutions of the test compounds in PBS (e.g., at pH 6.5 to simulate the upper intestine) at a known concentration (e.g., 10 µM). Add 150-200 µL of the compound solution to each well of the lipid-coated donor plate.

-

Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Ensure the bottom of the donor membrane is in contact with the buffer in the acceptor plate.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a moist chamber to prevent evaporation.[19]

-

Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.

-

Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the membrane area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption and identifying compounds subject to active transport or efflux.[20] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiates to form tight junctions, mimicking the intestinal epithelial barrier.[21]

A. Materials and Reagents:

-

Caco-2 cells (from ATCC)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test compounds and control standards (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

-

P-glycoprotein (P-gp) inhibitor (e.g., verapamil) for efflux studies

-

Analysis instrumentation (LC-MS/MS)

B. Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values above a certain threshold (e.g., >250 Ω·cm²) indicate a well-formed, intact monolayer. Alternatively, perform a Lucifer yellow rejection test.

-

Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS at pH 6.5 or 7.4). b. Add the test compound solution (at a concentration like 10 µM) to the apical (upper) compartment. c. Add fresh transport buffer (pH 7.4) to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). e. Collect samples from both compartments at the end of the incubation period for analysis.

-

Efflux Ratio Measurement (Bidirectional Transport): To determine if a compound is a substrate for efflux pumps like P-gp, perform the transport experiment in both directions (A→B and B→A). The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[20]

-

Sample Analysis and Calculation: Quantify the compound concentration in the collected samples by LC-MS/MS. Calculate the Papp value using a similar formula as in the PAMPA assay, adjusted for the specific volumes and surface area of the Transwell® system.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships relevant to the study of chlorinated quinolines.

Caption: Workflow for assessing the permeability of chlorinated quinolines.

References

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physical Chemistry of Chloroquine Permeation through the Cell Membrane with Atomistic Detail - PMC [pmc.ncbi.nlm.nih.gov]